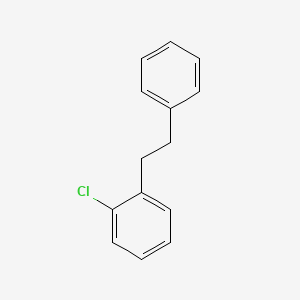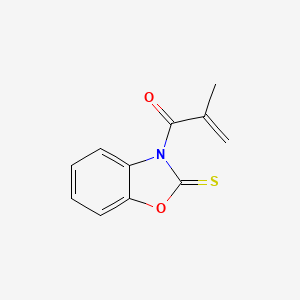![molecular formula C15H24BrNO2Te B14267594 Dibutyl[(4-nitrophenyl)methyl]tellanium bromide CAS No. 136397-81-4](/img/structure/B14267594.png)
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dibutyl group and a 4-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(C4H9)2TeCl2+C6H4(NO2)CH2Br→(C4H9)2TeCH2C6H4(NO2)Br+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can react with the bromide under basic conditions.
Major Products Formed
Oxidation: Oxidized tellurium species.
Reduction: 4-aminophenylmethyl derivatives.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction, affecting the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl[(4-nitrophenyl)methyl]selenium bromide: Similar structure but with selenium instead of tellurium.
Dibutyl[(4-nitrophenyl)methyl]sulfur bromide: Similar structure but with sulfur instead of tellurium.
Uniqueness
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Eigenschaften
CAS-Nummer |
136397-81-4 |
|---|---|
Molekularformel |
C15H24BrNO2Te |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
dibutyl-[(4-nitrophenyl)methyl]tellanium;bromide |
InChI |
InChI=1S/C15H24NO2Te.BrH/c1-3-5-11-19(12-6-4-2)13-14-7-9-15(10-8-14)16(17)18;/h7-10H,3-6,11-13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FVFPCBCDBDBIRX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Te+](CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



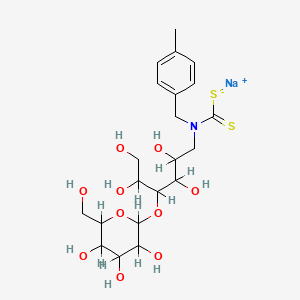
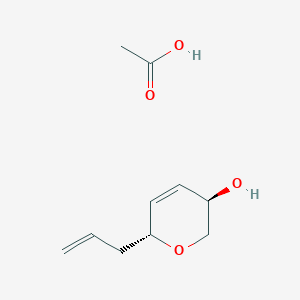
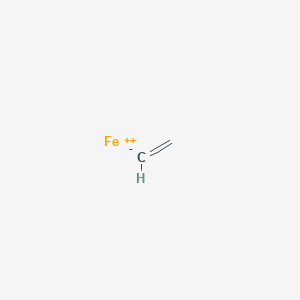

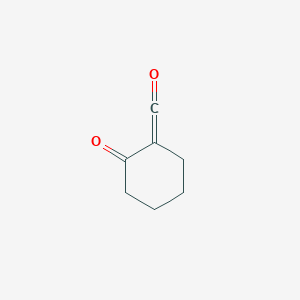
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
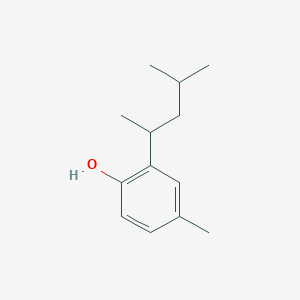
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
